molecular formula C13H17N3O4S3 B12396767 Antiparasitic agent-10

Antiparasitic agent-10

Katalognummer: B12396767
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: KSWALXSPLDLFSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antiparasitic agent-10 is a compound used to combat parasitic infections. Parasitic diseases affect millions of people worldwide, causing significant morbidity and mortality. The need for effective antiparasitic agents is critical, especially in regions with limited access to healthcare. This compound has shown promise in treating various parasitic infections, making it a valuable addition to the arsenal of antiparasitic drugs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Antiparasitic agent-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a precursor compound, which undergoes a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like solid lipid nanoparticles (SLNs) have been employed to enhance the stability and bioavailability of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Antiparasitic agent-10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s efficacy.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, leading to the formation of derivatives with improved properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions are derivatives of this compound with modified chemical structures. These derivatives are often tested for their antiparasitic activity to identify the most effective compounds.

Wissenschaftliche Forschungsanwendungen

Antiparasitic agent-10 has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Antiparasitic agent-10 involves targeting specific molecular pathways within the parasite. The compound disrupts essential processes or structures, such as the parasite’s cell membrane or metabolic pathways, leading to its death. Molecular targets may include enzymes involved in DNA replication, protein synthesis, or energy production . By interfering with these critical functions, this compound effectively eliminates the parasite.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Antiparasitic agent-10 include imidazole derivatives, organoboron compounds, and other antiparasitic agents like primaquine and mefloquine .

Uniqueness

This compound stands out due to its unique chemical structure and mechanism of action. Unlike some other antiparasitic agents, it has shown efficacy against a broad spectrum of parasites and has a lower likelihood of inducing resistance. Additionally, its ability to be formulated into stable and bioavailable forms, such as solid lipid nanoparticles, enhances its therapeutic potential .

Eigenschaften

Molekularformel

C13H17N3O4S3

Molekulargewicht

375.5 g/mol

IUPAC-Name

(4-nitrophenyl)methyl 4-methylsulfonylpiperazine-1-carbodithioate

InChI

InChI=1S/C13H17N3O4S3/c1-23(19,20)15-8-6-14(7-9-15)13(21)22-10-11-2-4-12(5-3-11)16(17)18/h2-5H,6-10H2,1H3

InChI-Schlüssel

KSWALXSPLDLFSC-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)N1CCN(CC1)C(=S)SCC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.